molecular formula C7H10O2 B037874 1-(4-Methylideneoxolan-3-yl)ethanone CAS No. 112332-63-5

1-(4-Methylideneoxolan-3-yl)ethanone

Cat. No.: B037874
CAS No.: 112332-63-5
M. Wt: 126.15 g/mol
InChI Key: ICEKZNPKBZKRLK-UHFFFAOYSA-N
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Description

1-(4-Methylideneoxolan-3-yl)ethanone is an acetophenone derivative featuring a substituted oxolane (tetrahydrofuran) ring. The compound’s core structure consists of a five-membered oxolane ring with a methylidene group (CH₂=) at the 4-position and an acetyl group (ethanone) at the 3-position.

Properties

CAS No.

112332-63-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(4-methylideneoxolan-3-yl)ethanone

InChI

InChI=1S/C7H10O2/c1-5-3-9-4-7(5)6(2)8/h7H,1,3-4H2,2H3

InChI Key

ICEKZNPKBZKRLK-UHFFFAOYSA-N

SMILES

CC(=O)C1COCC1=C

Canonical SMILES

CC(=O)C1COCC1=C

Synonyms

Ethanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Methylideneoxolan-3-yl)ethanone with structurally related ethanone derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Key References
1-(4-Methylideneoxolan-3-yl)ethanone 4-methylidene oxolane ring, 3-acetyl group C₇H₈O₂* 140.14* N/A
1-(5-Hydroxy-4-methyloxolan-3-yl)ethanone 5-hydroxy, 4-methyl oxolane ring, 3-acetyl group C₈H₁₂O₃ 172.18
1-(3-Methyl-benzofuran-2-yl)ethanone Benzofuran ring with 3-methyl, 2-acetyl group C₁₀H₈O₂ 160.17
1-[4-(1,1-Dimethylethyl)phenyl]ethanone tert-Butylphenyl, acetyl group C₁₂H₁₆O 176.25
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone Azepane, fluorine, acetyl group C₁₅H₁₈FNO 259.31

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility: Compounds with polar substituents (e.g., hydroxy, methoxy) exhibit higher water solubility. For example, 1-(5-hydroxy-4-methyloxolan-3-yl)ethanone is likely more polar than the methylidene analog due to its hydroxyl group .
  • Reactivity: The methylidene group enhances electrophilic reactivity compared to saturated analogs. Conversely, tert-butylphenyl derivatives (e.g., ) show steric hindrance, reducing reaction rates .
  • Thermal Stability: Boronate-containing derivatives () may decompose at high temperatures (predicted boiling point: 383°C) due to boron-oxygen bond instability .

Key Research Findings

Substituent Effects on Reactivity: Bulky groups (e.g., isopropyl in ) hinder catalytic hydrogenation, whereas methylidene groups likely enhance it by increasing electron density at the carbonyl .

Synthetic Yields: Alkylation reactions (e.g., ) achieve high yields (88%), but cyclization steps (required for oxolane derivatives) may be lower due to steric and electronic challenges .

Spectroscopic Confirmation: FTIR and mass spectrometry () are critical for confirming acetyl and cyclic ether functionalities in analogs .

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